molecular formula C18H14BrN3O B11442630 2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11442630
M. Wt: 368.2 g/mol
InChI Key: JZISDNRGAPMCEC-UHFFFAOYSA-N
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Description

2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromofuran and methylphenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. Subsequent bromination and coupling reactions introduce the bromofuran and methylphenyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H14BrN3O/c1-12-5-7-13(8-6-12)20-18-17(14-9-10-15(19)23-14)21-16-4-2-3-11-22(16)18/h2-11,20H,1H3

InChI Key

JZISDNRGAPMCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(O4)Br

Origin of Product

United States

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